molecular formula C12H17NO2 B13168960 N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide

N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide

Cat. No.: B13168960
M. Wt: 207.27 g/mol
InChI Key: REECMQHAAYZNCK-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide: is an organic compound with a molecular formula of C12H17NO2 It is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, along with a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide typically involves the reaction of 3-hydroxy-5-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: 3-Methyl-5-methylphenyl-3-methylbutanone.

    Reduction: N-(3-Hydroxy-5-methylphenyl)-3-methylbutylamine.

    Substitution: N-(3-Chloro-5-methylphenyl)-3-methylbutanamide.

Scientific Research Applications

N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(3-Hydroxyphenyl)-3-methylbutanamide
  • N-(3-Methylphenyl)-3-methylbutanamide
  • N-(3-Hydroxy-5-methylphenyl)-2-methylbutanamide

Comparison: N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-hydroxy-5-methylphenyl)-3-methylbutanamide

InChI

InChI=1S/C12H17NO2/c1-8(2)4-12(15)13-10-5-9(3)6-11(14)7-10/h5-8,14H,4H2,1-3H3,(H,13,15)

InChI Key

REECMQHAAYZNCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NC(=O)CC(C)C

Origin of Product

United States

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